5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one
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Overview
Description
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The oxazolidinone ring structure is a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method is the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed in many oxazolidinone-based antibiotics .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a similar antibacterial spectrum.
Cytoxazone: A compound with a similar structure but different biological activity, known for its cytokine-modulating effects.
Uniqueness
5-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and potentially its bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-7-8-2-4-9(5-3-8)10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
InChI Key |
DTKUBZCDXCECKE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2CNC(=O)O2 |
Origin of Product |
United States |
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